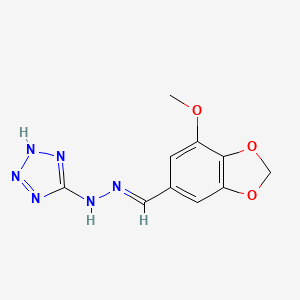![molecular formula C20H15BrN2O4S B3867520 4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3867520.png)
4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. It is also known as BBOT and is used in various biochemical and physiological studies.
Mecanismo De Acción
BBOT exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase cascade, a series of proteases that play a key role in apoptosis. BBOT also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer activity, BBOT has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BBOT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBOT has several advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. BBOT is also stable under normal lab conditions and has a long shelf life. However, BBOT has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. BBOT is also sensitive to light and should be stored in a dark place.
Direcciones Futuras
There are several future directions for the study of BBOT. One area of research is the development of BBOT analogs with improved anticancer activity and reduced toxicity. Another area of research is the study of the role of BBOT in the regulation of autophagy, a process by which cells recycle damaged organelles and proteins. Additionally, the use of BBOT in combination with other anticancer drugs is an area of research that shows promise for the development of more effective cancer treatments.
Conclusion
In conclusion, BBOT is a chemical compound that has gained significant attention in scientific research. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. BBOT has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BBOT, including the development of analogs with improved anticancer activity and the study of its role in autophagy regulation.
Aplicaciones Científicas De Investigación
BBOT has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. BBOT has also been used in the study of the role of oxidative stress in cancer development.
Propiedades
IUPAC Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-26-17-11-13(4-9-16(17)27-20(25)18-3-2-10-28-18)12-22-23-19(24)14-5-7-15(21)8-6-14/h2-12H,1H3,(H,23,24)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZBLEPOLMMYFT-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B3867439.png)
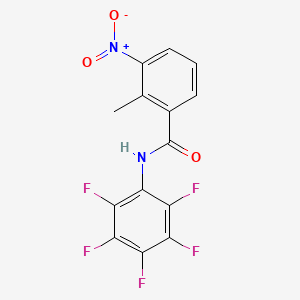
![2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3867453.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3867457.png)
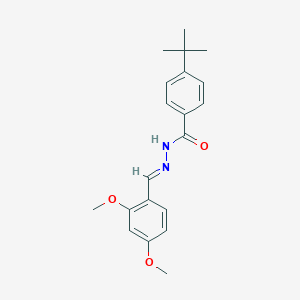
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)
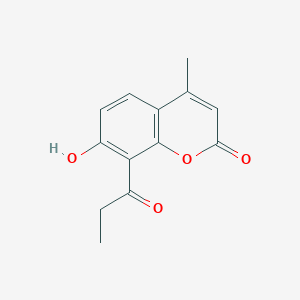

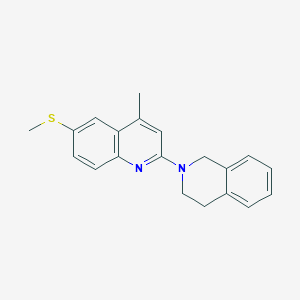
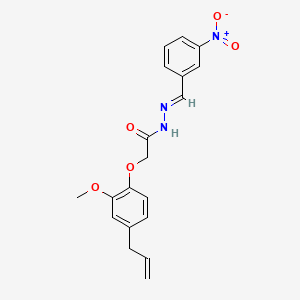
![4-[2-(3,4-dimethoxybenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3867524.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3867530.png)
